Methyl octadeca-11,15-dienoate
Description
Methyl octadeca-11,15-dienoate is a methyl ester of the unsaturated fatty acid octadeca-11,15-dienoic acid. It features two double bonds at positions 11 and 15, with stereochemistry varying depending on its source (e.g., cis or trans configurations). This compound is of interest due to its natural occurrence in animal fats, such as beef and mutton tallow, where its precursor acid contributes to rancid odors upon autoxidation . It is also produced via microbial biotransformation, as seen in studies using Rhodotorula mucilaginosa .
Properties
CAS No. |
59619-97-5 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-11,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,8-9H,3,6-7,10-18H2,1-2H3 |
InChI Key |
QOHGTAHMYUIRDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-11,15-dienoate can be synthesized through the esterification of octadeca-11,15-dienoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids, followed by esterification. The use of catalysts such as Raney nickel can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-11,15-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or peroxides.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated esters.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Halogens like bromine or chlorine in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, peroxides.
Reduction: Saturated esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl octadeca-11,15-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a component in lubricants
Mechanism of Action
The mechanism of action of methyl octadeca-11,15-dienoate involves its interaction with cellular membranes and enzymes. The compound can undergo oxidation to form reactive oxygen species, which can induce cellular responses. Additionally, its ester functional group allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Isomerism and Positional Differences
Methyl octadeca-11,15-dienoate belongs to a family of octadecadienoate esters, which differ in double bond positions and stereochemistry. Key structural analogs include:
Key Observations :
- The position of the second double bond (e.g., 14 vs. 15) influences molecular geometry, reactivity, and interactions in biological systems. For example, the 11,15-dienoate structure in animal fats is prone to oxidation, forming aldehydes like (Z)-hept-4-enal, which contribute to rancidity .
- Stereochemistry : While cis configurations are common in natural fatty acids, microbial processes may yield trans or mixed isomers, affecting physical properties like melting points .
Reactivity and Functionalization
This compound serves as a precursor to oxidized derivatives, such as:
- (11E,15Z)-9,10,13-trihydroxyoctadeca-11,15-dienoic acid: A trihydroxy derivative implicated in oxidative stress responses .
Compared to these derivatives, the parent ester lacks hydroxyl or hydroperoxy groups, making it less polar and more stable under standard conditions. However, its unsaturated structure increases susceptibility to oxidation, similar to other dienoic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
